molecular formula C12H17ClFN3O B2429718 (R)-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1439894-59-3

(R)-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No.: B2429718
CAS No.: 1439894-59-3
M. Wt: 273.74
InChI Key: OWKITDFUCNECEI-RFVHGSKJSA-N
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Description

®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorobenzyl group and a pyrrolidinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 3-fluorobenzyl intermediate. This can be achieved through the fluorination of benzyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling with Pyrrolidine: The 3-fluorobenzyl intermediate is then coupled with pyrrolidine under basic conditions to form the desired pyrrolidinyl derivative.

    Urea Formation: The final step involves the reaction of the pyrrolidinyl derivative with an isocyanate or carbodiimide to form the urea moiety. The reaction is typically carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinyl group can contribute to the overall stability of the compound-receptor complex. The urea moiety may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
  • ®-1-(3-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
  • ®-1-(3-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Uniqueness

®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve the pharmacokinetic properties of compounds.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-9(6-10)7-15-12(17)16-11-4-5-14-8-11;/h1-3,6,11,14H,4-5,7-8H2,(H2,15,16,17);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKITDFUCNECEI-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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